molecular formula C4H6Cl2N2Pt B8192863 cis-Diacetonitriledichloroplatinum (II) CAS No. 21264-32-4

cis-Diacetonitriledichloroplatinum (II)

Cat. No.: B8192863
CAS No.: 21264-32-4
M. Wt: 348.09 g/mol
InChI Key: NSWGBUVHSQEDRN-UHFFFAOYSA-L
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Description

cis-Diacetonitriledichloroplatinum (II): is a platinum-based coordination complex with the chemical formula cis-[PtCl2(NCMe)2] . This compound is known for its square planar geometry, which is typical for platinum (II) complexes. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Diacetonitriledichloroplatinum (II) typically involves the reaction of potassium tetrachloroplatinate (II) with acetonitrile . The reaction is carried out under controlled conditions to ensure the formation of the cis isomer. The general reaction is as follows:

K2[PtCl4]+2NCMecis[PtCl2(NCMe)2]+2KClK_2[PtCl_4] + 2 NCMe \rightarrow cis-[PtCl_2(NCMe)_2] + 2 KCl K2​[PtCl4​]+2NCMe→cis−[PtCl2​(NCMe)2​]+2KCl

The reaction is usually performed in an inert atmosphere to prevent oxidation and is often conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: Industrial production of cis-Diacetonitriledichloroplatinum (II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: cis-Diacetonitriledichloroplatinum (II) can undergo substitution reactions where the acetonitrile ligands are replaced by other ligands. For example, reaction with can yield .

    Oxidation and Reduction Reactions: The platinum center in cis-Diacetonitriledichloroplatinum (II) can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Ammonia (NH3): Used in substitution reactions to replace acetonitrile ligands.

    Hydrochloric Acid (HCl): Can be used to facilitate ligand exchange reactions.

Major Products Formed:

    cis-Diamminedichloroplatinum (II): Formed by substitution of acetonitrile ligands with ammonia.

    Various substituted platinum (II) complexes: Depending on the ligands used in the substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: cis-Diacetonitriledichloroplatinum (II) is used as a catalyst in various organic reactions, including hydroformylation and hydrosilylation reactions.

    Synthesis of Other Complexes: It serves as a precursor for the synthesis of other platinum-based complexes.

Biology and Medicine:

    Anticancer Research: Similar to other platinum-based compounds, cis-Diacetonitriledichloroplatinum (II) is studied for its potential anticancer properties. It is used in the development of new chemotherapeutic agents.

Industry:

    Material Science: Used in the preparation of platinum-containing materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of cis-Diacetonitriledichloroplatinum (II) involves the coordination of the platinum center with target molecules. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, where the formation of DNA cross-links triggers cell death pathways, including apoptosis.

Comparison with Similar Compounds

    cis-Diamminedichloroplatinum (II) (Cisplatin): A well-known anticancer drug with a similar square planar geometry.

    cis-Dichlorobis(benzonitrile)platinum (II): Another platinum (II) complex with benzonitrile ligands instead of acetonitrile.

Uniqueness:

    Ligand Specificity: The use of acetonitrile ligands in cis-Diacetonitriledichloroplatinum (II) provides unique reactivity and properties compared to other platinum (II) complexes.

    Versatility in Synthesis: It serves as a versatile precursor for the synthesis of a wide range of platinum-based complexes, making it valuable in research and industrial applications.

Properties

IUPAC Name

acetonitrile;platinum(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWGBUVHSQEDRN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.[Cl-].[Cl-].[Pt+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21264-32-4
Details Compound: (SP-4-2)-Bis(acetonitrile)dichloroplatinum
Record name (SP-4-2)-Bis(acetonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21264-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20930193
Record name Platinum(2+) chloride--acetonitrile (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13869-38-0, 21264-32-4
Record name Platinum, bis(acetonitrile)dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13869-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum (II), bis(acetonitrile)dichloro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021264324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) chloride--acetonitrile (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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